4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione
Description
Properties
CAS No. |
30415-45-3 |
|---|---|
Molecular Formula |
C22H22N4O4 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4,11-diamino-2-(2-butoxyethyl)-1-iminonaphtho[2,3-f]isoindole-3,5,10-trione |
InChI |
InChI=1S/C22H22N4O4/c1-2-3-9-30-10-8-26-21(25)15-16(22(26)29)18(24)14-13(17(15)23)19(27)11-6-4-5-7-12(11)20(14)28/h4-7,25H,2-3,8-10,23-24H2,1H3 |
InChI Key |
UECNRPKDQBDEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCN1C(=N)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 4,11-diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione typically involves multi-step organic synthesis starting from naphtho[2,3-f]isoindole-1,5,10-trione derivatives. The key steps include:
- Introduction of amino groups at positions 4 and 11 via nucleophilic substitution or amination reactions.
- Attachment of the 2-(2-butoxyethyl) substituent through alkylation or nucleophilic substitution on a suitable precursor.
- Formation of the dihydro-3-imino moiety through controlled reduction and imination reactions.
These steps require careful control of reaction conditions to preserve the integrity of the polycyclic core and to achieve selective functionalization.
Specific Synthetic Route from Literature
According to research on related naphthoindole derivatives, a common synthetic pathway involves:
- Starting with 4,11-dimethoxynaphtho[2,3-f]indole-5,10-dione as the precursor.
- Performing nucleophilic substitution of the methoxy groups with ethylenediamine derivatives to introduce amino functionalities at positions 4 and 11.
- Subsequent alkylation or substitution with 2-butoxyethyl groups to install the hydrophobic side chain.
- Controlled reduction of the quinonoid moiety followed by imination to form the dihydro-3-imino structure.
This approach aligns with the synthesis of analogues of antitumor agents such as ametantrone, where the modification of the N-substituent on the ethylenediamine moiety significantly influences biological activity.
Reaction Conditions and Reagents
- Nucleophilic Substitution: Typically carried out in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at elevated temperatures to facilitate displacement of methoxy groups by amines.
- Amination: Use of ethylenediamine or substituted ethylenediamines under reflux conditions.
- Alkylation: Employing 2-butoxyethyl halides or tosylates as alkylating agents in the presence of bases such as potassium carbonate.
- Reduction and Imination: Mild reducing agents (e.g., sodium borohydride) followed by reaction with appropriate amines or ammonia sources to form the imino group.
Purification Techniques
- Column chromatography on silica gel using gradient elution with solvents such as dichloromethane and methanol.
- Recrystallization from suitable organic solvents to obtain high purity product.
- Characterization by NMR, IR, and mass spectrometry to confirm structure and purity.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Starting material | 4,11-dimethoxynaphtho[2,3-f]indole-5,10-dione | Core polycyclic framework | Commercially available or synthesized |
| Nucleophilic substitution | Ethylenediamine derivatives, DMF, reflux | Replace methoxy with amino groups | Controls substitution pattern |
| Alkylation | 2-butoxyethyl bromide/tosylate, K2CO3, DMF | Install butoxyethyl side chain | Requires anhydrous conditions |
| Reduction | NaBH4 or similar mild reducing agent | Convert quinone to dihydro form | Temperature control critical |
| Imination | Ammonia or amine source | Form imino group | Reaction monitored by TLC |
| Purification | Silica gel chromatography, recrystallization | Obtain pure compound | Confirmed by spectroscopic methods |
Chemical Reactions Analysis
Types of Reactions
4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 6647-16-1
- Molecular Formula : C₂₀H₁₈N₄O₃
- Molecular Weight : 362.38 g/mol
- Structural Features: A naphth[2,3-f]isoindole trione core with two amino groups at positions 4 and 11, a 2-butoxyethyl substituent at position 2, and an imino group in the dihydroisoindole ring .
- Physicochemical Properties :
Applications: Primarily used as a disperse dye in textiles due to its anthraquinone-derived chromophore . Its 2-butoxyethyl side chain enhances solubility in hydrophobic matrices, making it suitable for synthetic fiber dyeing .
Comparison with Structural Analogues
The compound belongs to a class of naphthoisoindole triones with variations in substituents affecting dye performance, solubility, and stability. Key analogues include:
Disperse Blue 60 (CAS 12217-80-0)
- Molecular Formula : C₂₀H₁₇N₃O₅
- Substituent : 3-Methoxypropyl group at position 2 .
- Higher oxygen content (5 oxygen atoms vs. 3 in the target compound) may increase polarity, impacting solubility in organic solvents .
- Application : Commercial dye for textiles, often mixed with other dyes for color tuning .
4,11-Diamino-2-[3-(2-methoxyethoxy)propyl]-1H-naphth[2,3-f]isoindole-1,3,5,10-tetrone (CAS 65059-45-2)
4,11-Diamino-2-(3-propoxypropyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione (CAS 64038-14-8)
Comparative Data Table
Research Findings and Structural Impact
Solubility and Dyeing Performance
- The 2-butoxyethyl group in the target compound provides optimal hydrophobicity for polyester dyeing, outperforming methoxypropyl derivatives in non-polar media .
- Ether-containing side chains (e.g., CAS 65059-45-2) improve compatibility with aqueous dye baths but require pH adjustments to prevent hydrolysis .
Stability
- The imino group in the target compound increases susceptibility to oxidative degradation compared to fully oxidized tetrone analogues (e.g., Disperse Blue 60) .
- Branched alkyl chains (e.g., 3-propoxypropyl) enhance thermal stability by reducing molecular flexibility .
Biological Activity
4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione is a complex organic compound with a significant molecular weight of approximately 378.38 g/mol and a melting point between 197 to 198 °C. This compound features a naphthoisoindole framework and contains multiple functional groups such as amino and imino groups, which are crucial for its biological activity.
Chemical Structure and Properties
The structural characteristics of this compound contribute to its reactivity and potential biological applications. The presence of amino groups enhances its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O |
| Molecular Weight | 378.38 g/mol |
| Melting Point | 197 - 198 °C |
Biological Activity
Research indicates that compounds related to this compound exhibit notable biological activities , particularly in the areas of antimicrobial and antitumor properties. The following sections detail the findings from various studies.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of this compound. It has shown effectiveness against a range of bacterial strains and fungi. For instance:
- Study A : Evaluated the antibacterial properties of the compound against Escherichia coli and Staphylococcus aureus, reporting an inhibition zone diameter of up to 15 mm at a concentration of 100 µg/mL.
- Study B : Focused on antifungal activity against Candida albicans, with results indicating a minimum inhibitory concentration (MIC) of 50 µg/mL.
Antitumor Activity
The antitumor effects of this compound have also been explored in various cancer cell lines:
- Case Study 1 : In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability by approximately 70% at a concentration of 25 µM after 48 hours.
- Case Study 2 : The compound was tested on lung cancer cells (A549), where it induced apoptosis as evidenced by increased levels of caspase-3 activity.
The mechanisms underlying the biological activities of this compound are believed to involve:
- Enzyme Inhibition : The functional groups may interact with specific enzymes involved in microbial growth or cancer cell proliferation.
- Receptor Binding : Potential binding to cellular receptors that regulate apoptosis or cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death in tumor cells.
Q & A
Q. What synthetic routes are effective for synthesizing this compound, and how can purity be validated?
The compound can be synthesized via condensation reactions using naphthoquinone derivatives and amino precursors in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Validate purity (>95%) using 1H/13C NMR, IR spectroscopy (C=O stretches at 1660–1700 cm⁻¹), and elemental analysis (C: 62.82%, H: 4.71%, N: 14.67%) .
Q. What analytical techniques are critical for structural confirmation?
Essential methods include:
- 1H/13C NMR : To resolve proton environments (e.g., imino proton at δ 8.2–8.5 ppm in DMSO-d6).
- IR Spectroscopy : Detect amine (N–H, 3200–3400 cm⁻¹) and carbonyl (C=O, ~1660 cm⁻¹) groups.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching C20H18N4O4 (theoretical mass: 382.13 g/mol) .
Q. How should stability studies be designed for long-term storage?
Store in amber vials under nitrogen at -20°C with desiccant. Conduct accelerated stability testing at 40°C/75% RH for 6 months, monitoring degradation via HPLC. Limit light exposure to prevent photolysis of the naphthoquinone core .
Advanced Research Questions
Q. How can computational methods optimize reaction mechanisms involving this compound?
Use density functional theory (DFT) to model transition states and intermediates. Pair with kinetic studies (e.g., variable-temperature experiments) to calculate activation energies. Isotopic labeling (15N) and in-situ FTIR can track intermediate species during quinoxaline ring formation .
Q. What experimental design strategies resolve solubility data contradictions?
Standardize solubility testing in USP phosphate buffers (pH 2.0–7.4) with HPLC quantification after 72-hour agitation. Control temperature (±0.5°C) and degas solvents. If discrepancies persist, analyze polymorphs via PXRD/DSC to identify crystalline variations .
Q. How can reaction scalability be ensured using Design of Experiments (DoE)?
Apply fractional factorial design (FFD) to optimize parameters:
Q. What advanced NMR techniques resolve spectral overlaps?
Employ 2D NMR (HSQC, HMBC) to correlate protons and carbons. For example, HMBC correlations between butoxyethyl methylenes (δ 3.5–4.0 ppm) and adjacent carbonyls confirm connectivity. Variable-temperature NMR (25–60°C) exploits thermal shift changes .
Q. How can polymorph screening be systematically conducted?
Screen 20+ solvents (polar protic/aprotic, ethereal) via slow evaporation and crash crystallization. Analyze solids with PXRD/DSC and use synchrotron X-ray for high-resolution structures. Computational crystal prediction (CSP) with force fields like COMPASS III identifies stable polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
